1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as LML134 , is a histamine H3 receptor inverse agonist . It has been studied for the clinical treatment of excessive sleep disorders . The compound is part of a class of organic compounds known as benzanilides .
Molecular Structure Analysis
The empirical formula of the compound is C6H6N2O3 . The InChI code is 1S/C6H6N2O3/c1-8-5(9)3-2-4(7-8)6(10)11/h2-3H,1H3,(H,10,11) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 154.12 . More specific physical and chemical properties may need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Discovery in Sleep Disorder Treatment
1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate, identified as LML134, is an inverse agonist for the histamine H3 receptor. It was discovered during research aimed at treating excessive sleep disorders. This compound was optimized to achieve high receptor occupancy quickly, followed by rapid disengagement to provide therapeutic benefits without the side effect of insomnia (Troxler et al., 2019).
Role in Antibacterial Activity
The compound has also been explored in the context of antibacterial activity. A study involving the cyclization reaction of N-(4-chlorophenyl)-β-alanine, which leads to the formation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, has shown the formation of various derivatives, including tetrahydropyridine, dihydropyrazolone, and oxazole derivatives. Some of these compounds exhibited weak antibacterial activity (Anusevičius et al., 2014).
Insecticidal Properties
Further research into dihydropiperazine neonicotinoid compounds, which include variations of the compound, showed that they can be effective as insecticidal agents. These studies highlighted the bioisosteric replacement potential of the dihydropiperazine ring system for imidazolidine in neonicotinoid compounds (Samaritoni et al., 2003).
Synthesis and Applications in Organic Chemistry
The synthesis processes involving this compound or its derivatives have been a topic of interest in organic chemistry. These processes often lead to the creation of novel compounds with potential applications in various fields, including medicinal chemistry and materials science. For instance, the synthesis of novel annelated 2-oxopiperazines and their interactions with N-arylmaleimides have been studied, leading to the formation of new heterocyclic systems (Svetlana et al., 2015).
Wirkmechanismus
As a histamine H3 receptor inverse agonist, this compound has been studied for its potential therapeutic benefits in treating excessive sleep disorders . The focus has been on identifying compounds that achieve high receptor occupancy within a short time, followed by fast disengagement from the receptor .
Eigenschaften
IUPAC Name |
[1-(1-methyl-6-oxopyridazin-3-yl)piperidin-4-yl] 4-cyclobutylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O3/c1-21-18(25)6-5-17(20-21)23-9-7-16(8-10-23)27-19(26)24-13-11-22(12-14-24)15-3-2-4-15/h5-6,15-16H,2-4,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUJMFFRMZRNAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCC(CC2)OC(=O)N3CCN(CC3)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.